2,3-dihydroxybutanedioic acid;[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Overview
Description
Rivastigmine tartrate is a cholinesterase inhibitor used primarily for the treatment of mild to moderate dementia associated with Alzheimer’s disease and Parkinson’s disease . It is a white to off-white, fine crystalline powder that is both lipophilic (soluble in fats) and hydrophilic (soluble in water) . The compound is available in various forms, including capsules, solutions, and transdermal patches .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rivastigmine tartrate can be synthesized through a series of chemical reactions. One method involves dissolving rivastigmine free alkali in methylene dichloride, followed by the addition of sodium hydroxide solution. The mixture is then subjected to thermal agitation extraction, and the dichloromethane layer is dried using anhydrous magnesium sulfate . The free alkali is then combined with tartrate in ethanol, followed by the addition of ethyl acetate to precipitate the product .
Industrial Production Methods: The industrial production of rivastigmine tartrate involves a wet granulation process. This method includes the use of low-substituted hydroxypropyl cellulose, cross-linked polyvinylpolypyrrolidone, sodium lauryl sulfate, povidone K30, and magnesium stearate . The process ensures the production of a stable and bioavailable product that meets the requirements for filling capsules .
Chemical Reactions Analysis
Types of Reactions: Rivastigmine tartrate undergoes various chemical reactions, including hydrolysis and oxidation. The compound is extensively metabolized primarily via cholinesterase-mediated hydrolysis to the decarbamylated metabolite .
Common Reagents and Conditions:
Hydrolysis: Cholinesterase enzymes are the primary reagents involved in the hydrolysis of rivastigmine tartrate.
Oxidation: The compound can undergo oxidation reactions under specific conditions, although detailed information on the reagents and conditions is limited.
Major Products Formed: The primary metabolite formed from the hydrolysis of rivastigmine tartrate is NAP226-90 .
Scientific Research Applications
Rivastigmine tartrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Rivastigmine tartrate exerts its effects by enhancing cholinergic function. It binds reversibly with and inactivates cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses, which helps alleviate the symptoms of dementia .
Comparison with Similar Compounds
Rivastigmine tartrate is unique among cholinesterase inhibitors due to its dual inhibition of both acetylcholinesterase and butyrylcholinesterase . Similar compounds include:
Galantamine: A cholinesterase inhibitor that also modulates nicotinic receptors, used for Alzheimer’s disease.
Physostigmine: A carbamate derivative structurally related to rivastigmine, but with different pharmacokinetic properties.
Rivastigmine tartrate’s ability to inhibit both acetylcholinesterase and butyrylcholinesterase provides added benefits in some patients, particularly those with more aggressive disease progression .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHQHAUAXRMMOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.